6-Bromoindole-2-one (CAS 99365-40-9): A Technical Whitepaper on Properties, Kinase Inhibition Mechanisms, and Synthetic Methodologies
6-Bromoindole-2-one (CAS 99365-40-9): A Technical Whitepaper on Properties, Kinase Inhibition Mechanisms, and Synthetic Methodologies
Executive Summary
6-Bromoindole-2-one (IUPAC: 6-bromo-1,3-dihydroindol-2-one), widely recognized in the literature as 6-Bromooxindole, is a highly versatile bicyclic nitrogen heterocycle[1]. In modern drug development, the oxindole core functions as a privileged structural scaffold. Its unique topology and electronic distribution closely mimic the adenine ring of adenosine triphosphate (ATP), making it an exceptional building block for the rational design of ATP-competitive kinase inhibitors[2]. This whitepaper provides a comprehensive technical analysis of its physicochemical properties, mechanistic applications in cellular signaling, and a self-validating protocol for its de novo synthesis.
Physicochemical Profiling & Handling Rationale
Understanding the physical parameters of 6-Bromo-2-oxindole is critical for assay design and formulation. The compound exhibits a highly stable crystalline lattice, which directly impacts its solubility profile.
Table 1: Key Physicochemical Properties
| Property | Value | Analytical Implication | Reference |
| CAS Number | 99365-40-9 | Unique identifier for regulatory tracking | [1] |
| Molecular Formula | C8H6BrNO | Halogenation at C6 enhances lipophilicity | [1] |
| Molecular Weight | 212.04 g/mol | Ideal low-molecular-weight building block | [1] |
| Appearance | Off-white to yellow crystal | Color shifts indicate oxidative degradation | [3] |
| Melting Point | 213 – 222 °C | High lattice energy; indicates high purity | [3] |
| Polar Surface Area | 29.1 Ų | Excellent theoretical membrane permeability | [1] |
| XLogP3 | 1.9 | Favorable lipophilicity for cellular assays | [1] |
| Solubility | DMF (~10 mg/mL), EtOH (~10 mg/mL), DMSO (~3 mg/mL) | Requires aprotic/polar organic stock solutions | [4] |
Causality in Handling: Because of its high melting point and specific XLogP3 (1.9), 6-Bromo-2-oxindole is only sparingly soluble in aqueous buffers[1][4]. For in vitro biological assays, it is imperative to prepare concentrated stock solutions in DMSO or Ethanol, ensuring the final solvent concentration in the aqueous assay buffer does not exceed toxicity thresholds (typically <0.1% v/v)[4].
Mechanistic Role in Drug Development: Kinase Inhibition
The indolin-2-one core is a cornerstone in medicinal chemistry. The lactam moiety (NH–C=O) acts as a highly specific, bidentate hydrogen bond donor-acceptor system that tightly anchors the molecule to the hinge region of target kinases.
6-Bromooxindole derivatives have been extensively utilized to synthesize p38α mitogen-activated protein kinase inhibitors, which serve as potent anti-inflammatory agents[5]. Furthermore, functionalization at the C3 position yields advanced compounds like BIO-Acetoxime (6-Bromoindirubin-3'-acetoxime), a highly selective inhibitor of Glycogen Synthase Kinase-3β (GSK-3β)[2].
Table 2: Quantitative Kinase Inhibition Profile of 6-Bromooxindole Derivative (BIO-Acetoxime)
| Kinase Target | Inhibitory Potency (IC50) | Selectivity Profile | Reference |
| GSK-3α / GSK-3β | 10 nM | Primary Target (High Affinity) | [2] |
| Cdk5/p25 | 2.4 µM | Off-Target (Moderate Affinity) | [2] |
| Cdk2/A | 4.3 µM | Off-Target (Low Affinity) | [2] |
| Cdk1/B | 63 µM | Off-Target (Very Low Affinity) | [2] |
By potently inhibiting GSK-3β at nanomolar concentrations, these derivatives prevent the phosphorylation and subsequent proteasomal degradation of β-catenin. The stabilized β-catenin then translocates to the nucleus to activate Wnt pathway-controlled gene transcription, a critical mechanism for stem cell maintenance and cellular proliferation[2].
Fig 2: Mechanism of action for 6-Bromooxindole derivatives in the Wnt/GSK-3β pathway.
Synthetic Methodologies & Reaction Causality
The de novo synthesis of 6-Bromo-2-oxindole from commercially available 2,5-dibromonitrobenzene is a robust, two-stage process characterized by a nucleophilic aromatic substitution (SNAr) followed by a reductive cyclization cascade[6].
Causality of Reagent Selection:
-
Enolate Formation & SNAr: Diethyl malonate is deprotonated by a mild base (K2CO3) in DMSO to form a stabilized enolate. The strong electron-withdrawing effect of the nitro group on the benzene ring severely depletes electron density at the ortho-position, activating the adjacent bromine atom for selective nucleophilic displacement[6].
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Reductive Cyclization: The intermediate undergoes acid-catalyzed hydrolysis and decarboxylation. The subsequent addition of a zero-valent metal (e.g., Zinc powder) serves as a single-electron reducing agent, converting the nitro group into an aniline derivative. The proximity of this newly formed nucleophilic amine to the electrophilic carboxylic acid drives an immediate, thermodynamically favorable intramolecular cyclization (lactamization), yielding the highly stable 5-membered oxindole ring[6].
Fig 1: Synthetic workflow of 6-Bromo-2-oxindole from 2,5-dibromonitrobenzene.
Self-Validating Experimental Protocol: Synthesis & Purification
The following self-validating protocol ensures high-yield synthesis (>85%) while minimizing the carryover of brominated impurities. Every step includes a built-in validation checkpoint to prevent downstream failure[6].
Step 1: Nucleophilic Aromatic Substitution
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Dissolve 2,5-dibromonitrobenzene (1.0 equiv) in anhydrous DMSO.
-
In a separate vessel, prepare the enolate by mixing diethyl malonate (5.0 equiv) and K2CO3 in DMSO.
-
Add the enolate solution dropwise to the main reaction flask. Maintain the reaction at 50 °C for 18 hours under a nitrogen atmosphere.
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Validation Checkpoint 1 (Reaction Progress): Perform Thin-Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (3:1) mobile phase. The complete disappearance of the bright yellow 2,5-dibromonitrobenzene spot confirms the successful formation of the intermediate. Do not proceed if the starting material persists, as unreacted precursors will reduce to inseparable bromoanilines.
-
Quench with distilled water and extract the intermediate using diethyl ether. Evaporate the organic layer to yield a yellowish oil.
Step 2: Acidic Hydrolysis & Decarboxylation
-
Dissolve the crude intermediate in a solvent mixture of H2O : H2SO4 : Ethanol (1:1:3 ratio).
-
Heat the mixture to reflux under a nitrogen atmosphere to initiate ester hydrolysis and subsequent decarboxylation.
Step 3: Radical Reduction & Lactamization
-
While maintaining reflux, slowly add Zinc powder (excess, ~3-4 equiv) in small, controlled batches.
-
Validation Checkpoint 2 (Thermal & Visual Control): The reduction is highly exothermic. Zinc must be added stepwise to prevent thermal runaway. The cessation of vigorous bubbling (H2 gas evolution) and the transition of the mixture from a dark suspension to a lighter hue indicates complete nitro reduction and spontaneous ring closure.
-
Continue refluxing for an additional 2 hours to ensure complete lactamization.
Step 4: Isolation & Orthogonal Validation
-
Pour the hot mixture into an excess of cold distilled water and leave overnight to precipitate.
-
Filter the resulting white/off-white residue, wash thoroughly with water, and re-dissolve in dichloromethane (DCM).
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo to yield pure 6-Bromo-2-oxindole.
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Validation Checkpoint 3 (Purity Confirmation): Determine the melting point of the isolated solid. A sharp melting point between 213–222 °C confirms the structural integrity and high purity of the 6-Bromo-2-oxindole product, validating it for downstream pharmaceutical applications[3].
References
- "6-bromo-2,3-dihydro-1H-indol-2-one | C8H6BrNO | CID 2773289 - PubChem", N
- "6-Bromo-2-oxindole (6-Bromooxindole, CAS Number: 99365-40-9) | Cayman Chemical", Cayman Chemical,
- "6-Bromo-2-oxindole - Chem-Impex", Chem-Impex,
- "Synthesis of 6-bromo-2-oxindole from 2,5-dibromonitrobenzene: A more detailed and modified pathway", Transactions on Science and Technology,
- "Small Molecule PIS - STEMCELL Technologies", STEMCELL Technologies,
- "6-Bromo-1,3-dihydro-2H-indol-2-one | 99365-40-9 - ChemicalBook", ChemicalBook,
Sources
- 1. 6-bromo-2,3-dihydro-1H-indol-2-one | C8H6BrNO | CID 2773289 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cdn.stemcell.com [cdn.stemcell.com]
- 3. chemimpex.com [chemimpex.com]
- 4. caymanchem.com [caymanchem.com]
- 5. 6-Bromo-1,3-dihydro-2H-indol-2-one | 99365-40-9 [chemicalbook.com]
- 6. tost.unise.org [tost.unise.org]
